![molecular formula C12H14FN3 B578772 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-85-7](/img/structure/B578772.png)
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Overview
Description
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H14FN3. It has a molecular weight of 219.26 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is 1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Scientific Research Applications
Chemical Transformations and Stability
Transformations and Reactivity
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole exhibits interesting chemical reactivity. Katritzky and Lam (1990) explored transformations of benzotriazole derivatives, revealing their ability to undergo fluoride-catalyzed desilylation with carbonyl compounds, form anions for alkylation and acylation, and undergo Peterson olefination (Katritzky & Lam, 1990).
Stability to Hydrolysis
The stability of benzotriazole derivatives like 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole to hydrolysis has been a subject of study, indicating its robustness in various chemical environments (Katritzky & Lam, 1990).
Photoreactions and Light-Induced Changes
- Photochemistry Insights: Wang et al. (2000) and Märky et al. (1979) investigated the photochemistry of benzotriazole compounds, providing insights into how light exposure affects their chemical behavior (Wang et al., 2000); (Märky et al., 1979).
Applications in Synthesis and Material Science
Use in Synthesis of Novel Compounds
Benzotriazole derivatives are utilized in the synthesis of novel compounds. For instance, Katritzky et al. (1996) demonstrated their role in synthesizing carbazoles and cyclopent[b]indoles (Katritzky et al., 1996).
Antifungal Activity
D.P.S and Jain (2013) explored the synthesis of benzotriazole derivatives and their antifungal activity, suggesting potential applications in pharmaceuticals and material preservation (D.P.S & Jain, 2013).
Environmental Impact and Degradation
Environmental Persistence and Degradation
Huntscha et al. (2014) studied the biotransformation of benzotriazoles, providing insights into their environmental impact and degradation mechanisms (Huntscha et al., 2014).
Role in Corrosion Inhibition
Finšgar and Milošev (2010) reviewed the role of benzotriazole in inhibiting copper corrosion, highlighting its effectiveness and importance in material science (Finšgar & Milošev, 2010).
properties
IUPAC Name |
1-cyclohexyl-6-fluorobenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUIUJGNAZAOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742858 | |
Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-85-7, 389-44-6 | |
Record name | 1H-Benzotriazole, 1-cyclohexyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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